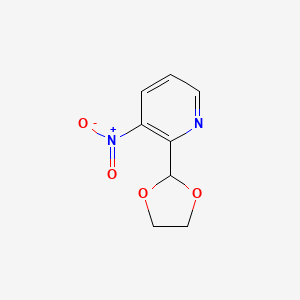

2-(1,3-Dioxolan-2-yl)-3-nitropyridine

Description

Propriétés

Formule moléculaire |

C8H8N2O4 |

|---|---|

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

2-(1,3-dioxolan-2-yl)-3-nitropyridine |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)6-2-1-3-9-7(6)8-13-4-5-14-8/h1-3,8H,4-5H2 |

Clé InChI |

SEZFBAXDBCYIIS-UHFFFAOYSA-N |

SMILES canonique |

C1COC(O1)C2=C(C=CC=N2)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine:

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

- Molecular Formula: C₆H₈BNO₃

- Molecular Weight: Not explicitly stated, but estimated at ~153 g/mol.

- Key Features : A dihydropyridine derivative with a boronic acid group at the 3-position and a methyl group at the 1-position.

- Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. The dihydropyridine core may also act as a redox-active scaffold in drug design .

- Safety/Commercial Data : Available under product number CDS021416, with safety data sheets (SDS) indicating standard handling protocols for boronic acids .

5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide

- Molecular Formula : C₂₄H₂₇N₅O₂S

- Molecular Weight: Not provided, but estimated at ~473 g/mol.

- Key Features: A highly substituted dihydropyridine with cyano, mercapto, and carboxamide groups.

- Applications : Such polyfunctionalized dihydropyridines are often explored as enzyme inhibitors (e.g., calcium channel blockers) or fluorescent probes due to their conjugated π-systems .

- Commercial Data : Marketed by AldrichCPR (product R434205), suggesting niche research applications .

4-(1,3-Dioxolan-2-yl)piperidine

- CAS : 202062-80-4

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Features : A piperidine ring fused with a dioxolane group. Unlike the pyridine-based compound, this saturated ring lacks aromaticity.

- Applications : Piperidine derivatives are common in pharmaceuticals (e.g., alkaloid synthesis). The dioxolane group may enhance solubility or act as a protecting group for ketones .

Structural and Functional Analysis

Substituent Effects

Méthodes De Préparation

Reaction Pathway

This method involves synthesizing 3-nitro-2-pyridinecarbaldehyde followed by acetalization with ethylene glycol.

Step 1: Synthesis of 3-Nitro-2-pyridinecarbaldehyde

-

Nitration of 2-pyridinecarbaldehyde : Direct nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 3-nitro-2-pyridinecarbaldehyde. The electron-withdrawing aldehyde group directs nitration to position 3.

-

Alternative route : Oxidation of 3-nitro-2-methylpyridine using selenium dioxide (SeO₂) in dioxane/water (1:1) at 80°C for 6 hours.

Step 2: Acetal Formation

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄, 0–5°C | 70% | |

| 1 | SeO₂, dioxane/H₂O | 78% | |

| 2 | Ethylene glycol, TsOH | 88% |

Nitration of 2-(1,3-Dioxolan-2-yl)pyridine

Reaction Pathway

Here, the dioxolane group is introduced first, followed by nitration at position 3.

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)pyridine

Step 2: Nitration

Key Data

Oxidation and Protection Route

Reaction Pathway

This approach starts with 2-methyl-3-nitropyridine, which is oxidized to the aldehyde and then protected.

Step 1: Nitration of 2-Methylpyridine

Step 2: Oxidation to 3-Nitro-2-pyridinecarbaldehyde

Key Data

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| 1 | Short route, high acetal yield | Nitration regioselectivity challenges | 61–70% |

| 2 | Avoids aldehyde oxidation | Low nitration yield due to acetal deactivation | 60–65% |

| 3 | Reliable oxidation step | Multiple steps increase cost | 43–51% |

Industrial Considerations

Q & A

Q. What are the key synthetic routes for 2-(1,3-Dioxolan-2-yl)-3-nitropyridine, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a pyridine precursor followed by functionalization with a dioxolane group. Key steps include:

- Nitropyridine Formation : Nitration at the 3-position of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Dioxolane Introduction : Protection of a carbonyl group via reaction with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) .

Optimization : - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor purity via HPLC or GC-MS to adjust stoichiometry and temperature gradients .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm substituent positions and bond angles .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish nitro and dioxolane groups.

- FT-IR : Identify ν(NO₂) stretches near 1520–1350 cm⁻¹ and dioxolane C-O-C vibrations at ~1120 cm⁻¹ .

Q. What safety precautions are essential when handling 3-nitropyridine derivatives in the lab?

- Toxicity : Nitro groups may cause mutagenicity; use fume hoods and PPE (gloves, lab coats) .

- Reactivity : Avoid reducing agents (e.g., LiAlH₄) to prevent explosive byproducts .

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (e.g., MEP surfaces) and identify electrophilic centers. The nitro group directs substitution to the 4- and 6-positions .

- Kinetic Studies : Compare activation energies for reactions with amines/thiols under varying pH .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?

- Case Study : Bromine substitution at the 4-position (e.g., 2-(4-bromophenoxy)-3-nitropyridine) enhances binding to P2Y1 receptors, as shown in crystallographic studies .

- SAR Table :

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Parent Compound | None | 12 µM | |

| 4-Bromo Derivative | Br at pyridine C4 | 3.5 µM | |

| 6-Fluoro Derivative | F at pyridine C6 | 8.2 µM |

Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

Q. What strategies mitigate competing side reactions during dioxolane ring formation?

- Side Reaction : Hydrolysis of the dioxolane under acidic conditions.

- Mitigation :

- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge water .

- Employ flow chemistry for precise control of residence time and temperature .

Methodological Challenges

Q. How to design a scalable synthesis protocol without compromising enantiomeric purity?

- Batch vs. Flow : Continuous flow systems reduce racemization by minimizing thermal gradients .

- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric dioxolane formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.